Cas no 867030-18-0 (tert-butyl N-(4-hydrazinylphenyl)carbamate)

tert-butyl N-(4-hydrazinylphenyl)carbamate structure
867030-18-0 structure
Product name:tert-butyl N-(4-hydrazinylphenyl)carbamate
CAS No:867030-18-0
MF:C11H17N3O2
MW:223.271582365036
CID:4262274
PubChem ID:86077358

tert-butyl N-(4-hydrazinylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (4-hydrazinophenyl)-, 1,1-dimethylethyl ester
    • Carbamic acid, (4-hydrazinophenyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(4-hydrazinylphenyl)carbamate
    • EN300-1880008
    • 867030-18-0
    • tert-butyl (4-hydrazinylphenyl)carbamate
    • Inchi: InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-6-9(14-12)7-5-8/h4-7,14H,12H2,1-3H3,(H,13,15)
    • InChI Key: SEINEVFMIZKLDH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 223.132076794Da
  • Monoisotopic Mass: 223.132076794Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4Ų
  • XLogP3: 1.7

tert-butyl N-(4-hydrazinylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1880008-10.0g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
10g
$4236.0 2023-06-02
Enamine
EN300-1880008-0.1g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
0.1g
$867.0 2023-09-18
Enamine
EN300-1880008-10g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
10g
$4236.0 2023-09-18
Enamine
EN300-1880008-1g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
1g
$986.0 2023-09-18
Enamine
EN300-1880008-2.5g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
2.5g
$1931.0 2023-09-18
Enamine
EN300-1880008-0.05g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
0.05g
$827.0 2023-09-18
Enamine
EN300-1880008-5g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
5g
$2858.0 2023-09-18
Enamine
EN300-1880008-0.5g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
0.5g
$946.0 2023-09-18
Enamine
EN300-1880008-0.25g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
0.25g
$906.0 2023-09-18
Enamine
EN300-1880008-1.0g
tert-butyl N-(4-hydrazinylphenyl)carbamate
867030-18-0
1g
$986.0 2023-06-02

Additional information on tert-butyl N-(4-hydrazinylphenyl)carbamate

Research Brief on tert-Butyl N-(4-hydrazinylphenyl)carbamate (CAS: 867030-18-0): Recent Advances and Applications

In recent years, tert-butyl N-(4-hydrazinylphenyl)carbamate (CAS: 867030-18-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its hydrazine and carbamate functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural features make it a valuable building block for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and central nervous system disorders. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthetic applications, mechanism of action, and potential therapeutic benefits.

Recent studies have demonstrated the utility of tert-butyl N-(4-hydrazinylphenyl)carbamate in the synthesis of hydrazone derivatives, which exhibit promising antimicrobial and anticancer activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of hydrazone-based inhibitors targeting bacterial efflux pumps. The researchers observed significant enhancement in the potency of these inhibitors against multidrug-resistant strains, underscoring the potential of 867030-18-0 as a key intermediate in addressing antibiotic resistance. Furthermore, the compound's stability under physiological conditions and its compatibility with various coupling reagents make it an attractive choice for medicinal chemistry applications.

Another notable application of tert-butyl N-(4-hydrazinylphenyl)carbamate lies in its role as a precursor for the development of kinase inhibitors. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed the use of this compound in the synthesis of selective JAK2 inhibitors, which are being investigated for their efficacy in treating myeloproliferative neoplasms. The study highlighted the compound's ability to facilitate the introduction of hydrazine moieties into complex scaffolds, thereby enabling the fine-tuning of inhibitor selectivity and pharmacokinetic properties. These findings suggest that 867030-18-0 could play a pivotal role in the design of next-generation kinase-targeted therapies.

In addition to its synthetic applications, tert-butyl N-(4-hydrazinylphenyl)carbamate has also been explored for its direct biological effects. A 2023 preprint on bioRxiv reported that this compound exhibits moderate inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Although further optimization is required to improve its potency and selectivity, this discovery opens new avenues for the repurposing of 867030-18-0 as a potential neuroprotective agent. The study also provided insights into the compound's binding mode within the MAO-B active site, offering valuable structural information for future drug design efforts.

Looking ahead, the continued exploration of tert-butyl N-(4-hydrazinylphenyl)carbamate is expected to yield additional breakthroughs in drug discovery and development. Its versatility as a synthetic intermediate, combined with its emerging biological activities, positions it as a compound of significant interest to both academic and industrial researchers. Future studies should focus on expanding its applications in targeted drug delivery systems and exploring its potential in combination therapies. As the body of research grows, 867030-18-0 is likely to remain a focal point in the quest for innovative therapeutic solutions.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.